1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Description
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
1-phenyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h1-8H,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNROCGFFNYHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling with Phenyl Isocyanate: The oxadiazole derivative is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea exhibits notable antimicrobial activity. Urea derivatives are known for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. A study emphasized the need for further investigation into the specific activity of this compound against different bacterial strains to elucidate its mechanism of action.
Anticancer Potential
The compound has also been studied for its anticancer properties. The oxadiazole derivatives are recognized for their ability to inhibit various biological pathways involved in cancer progression. Preliminary studies suggest that this compound could serve as a candidate for developing new anticancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. The structural features of the urea and oxadiazole moieties suggest possible interactions with inflammatory pathways, although detailed studies are required to confirm these effects.
Enzyme Inhibition
The presence of the oxadiazole ring in the structure makes this compound a potential candidate for enzyme inhibition studies. It could be explored as an inhibitor for various enzymes implicated in disease pathways. Molecular docking simulations and in vitro assays are commonly employed to assess binding affinities with biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions under reflux conditions to ensure complete reaction and improved yields. Characterization techniques such as NMR spectroscopy and IR spectroscopy are used to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
Mechanism of Action
The exact mechanism of action of 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell division or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a thiophene ring and has shown significant anticancer activity.
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various scientific applications.
Biological Activity
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and data tables.
Chemical Structure
The compound features a phenyl group attached to a urea moiety, which is further substituted with a thiophenyl group and an oxadiazole ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer properties of the compound were evaluated against several cancer cell lines. Notably, it demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and leukemia (CEM-13) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| CEM-13 | 10 |
| U-937 | 12 |
Flow cytometry assays indicated that the compound induces apoptosis in these cell lines, with mechanisms involving the activation of the p53 pathway and caspase cleavage .
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Cancer Cell Line Sensitivity
In a comparative analysis of different oxadiazole derivatives against cancer cell lines, it was found that 1-Phenyl-3-[5-(thiophen-3-y)-1,3,4-oxadiazol-2-y]urea showed superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. This finding suggests its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Question: What are the recommended methods for synthesizing 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a phenylurea derivative with a preformed 1,3,4-oxadiazole-thiophene moiety. A two-step protocol is often employed:
Oxadiazole Formation: Cyclization of thiophene-3-carboxylic acid hydrazide with a carbonyl source (e.g., cyanogen bromide) under reflux in anhydrous ethanol to form the 1,3,4-oxadiazole ring .
Urea Coupling: Reacting the oxadiazole intermediate with phenyl isocyanate in dry tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12–24 hours. Triethylamine is added to neutralize HCl byproducts .
Optimization Tips:
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Characterize intermediates and final products using -NMR, -NMR, and HRMS. X-ray crystallography (as in ) can resolve structural ambiguities .
Advanced Question: How can researchers investigate the role of this compound in modulating the PI3K/AKT signaling pathway for anticancer activity?
Methodological Answer:
In Vitro Kinase Assays: Use recombinant PI3K or AKT enzymes to measure inhibition kinetics. A fluorescence-based ADP-Glo™ assay quantifies ATP consumption .
Cell-Based Validation:
- Treat cancer cell lines (e.g., K562 for chronic myeloid leukemia) with the compound and analyze phosphorylation of AKT (Ser473) via Western blotting.
- Perform dose-response curves to calculate IC values .
Apoptosis Assays: Use annexin V-FITC/propidium iodide staining and flow cytometry to quantify apoptotic cells. Compare results with positive controls (e.g., staurosporine) .
Key Data from Literature:
| Cell Line | IC (µM) | Apoptosis Induction (%) |
|---|---|---|
| K562 | 0.45 ± 0.12 | 68.9 ± 3.2 |
| (Adapted from and ) |
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm the urea linkage and oxadiazole-thiophene connectivity. Aromatic protons typically resonate at δ 7.2–8.5 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, especially the planarity of the oxadiazole ring and dihedral angles between aromatic systems .
- Mass Spectrometry: HRMS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 325.08 for CHNOS) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
Substituent Variation:
- Modify the phenyl group (e.g., electron-withdrawing -Cl or -CF at para positions) to enhance solubility or target binding.
- Replace thiophene with pyridine or furan to alter electronic properties .
Biological Testing:
- Screen analogs against cancer cell panels (e.g., NCI-60) and compare IC values.
- Assess antioxidant activity via DPPH radical scavenging assays (IC < 20 µM indicates potency) .
Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with PI3K or AKT active sites .
Example SAR Data:
| Substituent (R) | Anticancer Activity (IC, µM) | Antioxidant (IC, µM) |
|---|---|---|
| -H (Parent) | 0.45 | 25.3 |
| -CF | 0.32 | 15.1 |
| (Adapted from ) |
Basic Question: How can researchers address poor aqueous solubility during in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤14 mg/mL) or dimethylformamide (DMF, 20 mg/mL) for initial stock solutions, diluted in saline for administration .
- Prodrug Strategy: Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance solubility, which are cleaved in vivo .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
Advanced Question: What experimental strategies can resolve contradictions in reported crystallographic data for similar urea-oxadiazole derivatives?
Methodological Answer:
High-Resolution Crystallography: Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Compare with deposited CIF files (e.g., CCDC entries from ) .
Computational Validation: Perform DFT calculations (Gaussian 09) to optimize geometry and compare bond parameters with experimental data .
Dynamic NMR: Study rotational barriers of the urea moiety to assess conformational flexibility impacting crystallographic packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
